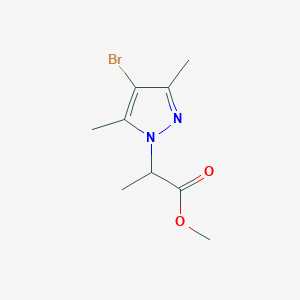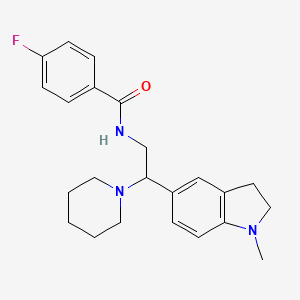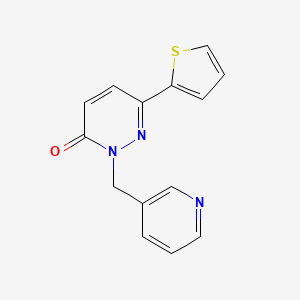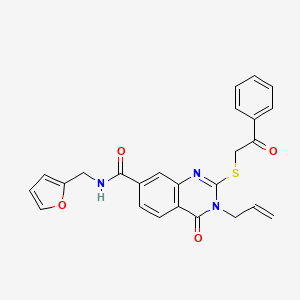![molecular formula C28H24N4O5 B2449677 methyl 4-(7-(2,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate CAS No. 868148-02-1](/img/structure/B2449677.png)
methyl 4-(7-(2,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(7-(2,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate is a useful research compound. Its molecular formula is C28H24N4O5 and its molecular weight is 496.523. The purity is usually 95%.
BenchChem offers high-quality methyl 4-(7-(2,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(7-(2,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Heterocyclic Systems
Research in heterocyclic chemistry has explored various synthetic routes to create complex molecules with potential therapeutic uses. For instance, the synthesis of heterocyclic systems using methyl 2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate as a reagent has led to the creation of fused pyrimidinones, showcasing the versatility of these methods in producing biologically relevant structures (Toplak, R., Svete, J., Grdadolnik, S., & Stanovnik, B., 1999). This approach is indicative of the synthetic utility of related compounds in constructing complex heterocycles which could have various scientific applications.
Docking Studies and Anticancer Potential
Docking studies of chromeno[4,3-b]pyridine derivatives have highlighted their potential against breast cancer, emphasizing the role of the oxolone moiety in good interactions with the target. Such studies not only underline the anticancer activities of synthesized compounds but also offer a framework for designing more effective therapeutics (Ghada E. Abd El Ghani, M. A. Elmorsy, & Mona E. Ibrahim, 2022). This research trajectory is relevant for molecules with similar structural features, suggesting that detailed study of "methyl 4-(7-(2,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate" could yield promising anticancer agents.
Antimicrobial Evaluation
Novel heteroannulated compounds containing chromenopyridopyrimidines have been synthesized and evaluated for their antimicrobial effects, demonstrating the potential of such compounds in addressing microbial resistance (Esam S. Allehyani, 2022). This highlights the broad applicability of complex heterocyclic compounds in developing new antimicrobial agents, suggesting potential research applications for similar compounds in combating various bacterial and fungal infections.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
Based on the structure and known activities of similar compounds, it can be inferred that the compound may interact with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to make specific interactions with different target receptors, potentially altering their function and leading to the observed biological effects.
Biochemical Pathways
These could include pathways involved in cell growth and proliferation (anticancer activity), microbial growth (antimicrobial activity), pain and inflammation (analgesic and anti-inflammatory activity), oxidative stress (antioxidant activity), viral replication (antiviral activity), and various enzymatic processes (enzyme inhibitory activity) .
Pharmacokinetics
A study on similar compounds suggests that there may be a drop-off in potency between biochemical and cell potency, which could be due to poor cell permeability and/or metabolism .
Result of Action
Based on the pharmacological activities of similar compounds, the compound may induce cell death (in the case of anticancer activity), inhibit microbial growth (antimicrobial activity), reduce pain and inflammation (analgesic and anti-inflammatory activity), protect against oxidative stress (antioxidant activity), inhibit viral replication (antiviral activity), and inhibit enzyme activity (enzyme inhibitory activity) .
properties
IUPAC Name |
methyl 4-[11-(2,4-dimethoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaen-9-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O5/c1-34-18-12-13-20(22(14-18)35-2)25-23-24(31-28-29-15-30-32(25)28)19-6-4-5-7-21(19)37-26(23)16-8-10-17(11-9-16)27(33)36-3/h4-15,25-26H,1-3H3,(H,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZMWTMWYUCFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=C(C=C5)C(=O)OC)NC6=NC=NN26)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(7-(2,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B2449599.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2449600.png)

![8-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2449603.png)


![(S)-1,4-Dihydro-4beta-methyl-3-[4-[2-(dicyanomethylene)hydrazino]phenyl]pyridazin-6(5H)-one](/img/structure/B2449607.png)

![2-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide](/img/structure/B2449610.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2449615.png)
